molecular formula C15H16O4 B11856649 Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11856649
M. Wt: 260.28 g/mol
InChI Key: WUVDVXHCWIOIOU-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethyl-6-methyl-2H-chromen-2-one with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₄O₄
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 54396-24-6

The chromene structure consists of a fused benzene and pyran ring, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound has been investigated for its anticancer potential against several cancer cell lines. Studies report that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Notably, it has shown promising results against breast and colon cancer cell lines, with IC₅₀ values indicating effective cytotoxicity .

Antioxidant Activity

This compound demonstrates strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), potentially contributing to its anticancer effects .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Radical Scavenging : The presence of functional groups allows the compound to effectively neutralize free radicals, thereby mitigating oxidative damage .

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer ActivityAntioxidant Activity
Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylateStructureModerateHighHigh
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylateStructureLowModerateModerate
Ethyl 4-bromo-6-methyl-2-oxo-2H-chromene-3-carboxylateN/AHighHighLow

These comparisons reveal that while Ethyl 4-ethyl derivatives maintain significant biological activities, structural modifications can enhance or reduce specific activities.

Case Studies

  • Anticancer Study : A recent study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF7 breast cancer cells. The study utilized flow cytometry to assess apoptosis markers and confirmed activation of caspase pathways.
    • Results : IC₅₀ = 25 µM after 48 hours.
  • Antimicrobial Efficacy : In another study assessing antimicrobial properties, the compound showed inhibition zones ranging from 15 mm to 25 mm against tested bacterial strains including E. coli and S. aureus.
    • Results : Minimum inhibitory concentration (MIC) values were determined to be between 50 µg/mL and 100 µg/mL.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 4-ethyl-6-methyl-2-oxochromene-3-carboxylate

InChI

InChI=1S/C15H16O4/c1-4-10-11-8-9(3)6-7-12(11)19-15(17)13(10)14(16)18-5-2/h6-8H,4-5H2,1-3H3

InChI Key

WUVDVXHCWIOIOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)OC2=C1C=C(C=C2)C)C(=O)OCC

Origin of Product

United States

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